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Introduction
Locked Nucleic Acid (LNA) is a class of nucleic acid analogues that contains a methylene

bridge connecting the 2'-oxygen and the 4'-carbon of the ribose sugar. This bridge "locks" the

ribose in a C3'-endo conformation, which is the ideal conformation for Watson-Crick base

pairing. The incorporation of LNA monomers, such as DMTr-LNA-U-3'-CED-Phosphoramidite,

into oligonucleotides results in a significant increase in thermal stability, enhanced mismatch

discrimination, and improved nuclease resistance. These properties make LNA-modified

oligonucleotides powerful tools for a wide range of applications in research, diagnostics, and

therapeutics, including antisense therapy, siRNA, and molecular probes.

DMTr-LNA-U-3'-CED-Phosphoramidite is the building block for introducing LNA-modified

uridine residues into a growing oligonucleotide chain during solid-phase synthesis. This

document provides detailed application notes and protocols for the efficient incorporation of this

modified phosphoramidite.

Key Properties and Applications
The incorporation of LNA-U offers several advantages over unmodified oligonucleotides:

Enhanced Thermal Stability: Each LNA monomer incorporated into an oligonucleotide can

increase the melting temperature (Tm) of the duplex by 2-8°C.[1] This allows for the design
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of shorter probes and primers with high affinity.

Improved Mismatch Discrimination: The rigid conformation of LNA enhances the destabilizing

effect of a single nucleotide mismatch, making LNA-containing oligonucleotides highly

specific for their target sequence.

Increased Nuclease Resistance: The modified backbone of LNA provides significant

resistance to degradation by both endo- and exonucleases, leading to a longer half-life in

biological systems.

Versatility: LNA can be combined with DNA, RNA, and other nucleic acid analogues to fine-

tune the properties of an oligonucleotide for specific applications.

Quantitative Data Summary
The following table summarizes the key quantitative parameters associated with the

incorporation of LNA monomers.

Parameter Value/Range Notes

Increase in Melting

Temperature (Tm) per LNA

monomer

2 - 8 °C
The exact increase is

sequence-dependent.

Typical Coupling Efficiency > 95% With optimized protocols.

Recommended Coupling Time 180 - 250 seconds
Longer than standard

DNA/RNA phosphoramidites.

Recommended Oxidation Time 45 seconds
Longer than standard

DNA/RNA phosphoramidites.

Experimental Protocols
Phosphoramidite Preparation

Dissolution: Dissolve DMTr-LNA-U-3'-CED-Phosphoramidite in anhydrous acetonitrile to the

standard concentration recommended for your DNA synthesizer (e.g., 0.1 M). Ensure the

acetonitrile is of high quality with low water content.
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Stability: LNA phosphoramidites are generally stable in anhydrous acetonitrile solution for

several days when stored under an inert atmosphere.[2]

Automated Solid-Phase Oligonucleotide Synthesis
The incorporation of DMTr-LNA-U-3'-CED-Phosphoramidite follows the standard

phosphoramidite cycle with modifications to the coupling and oxidation steps.

Standard Phosphoramidite Cycle:

De-blocking (Detritylation): Removal of the 5'-DMTr protecting group from the solid support-

bound nucleoside using a solution of an acid (e.g., 3% trichloroacetic acid in

dichloromethane).

Coupling: Activation of the phosphoramidite and coupling to the free 5'-hydroxyl group of the

growing oligonucleotide chain.

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion

mutants.

Oxidation: Conversion of the unstable phosphite triester linkage to a stable phosphate

triester linkage.

Modifications for LNA-U Incorporation:

Coupling Step:

Activator: Use a standard activator such as 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) or 0.25

M 4,5-Dicyanoimidazole (DCI).

Coupling Time: Extend the coupling time to 180-250 seconds.[1] This is necessary due to

the increased steric hindrance of the LNA monomer compared to standard DNA

phosphoramidites.[1]

Oxidation Step:

Oxidizer: Use a standard iodine-based oxidizing solution.
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Oxidation Time: Extend the oxidation time to 45 seconds.[1] The oxidation of the phosphite

triester formed after LNA coupling is slower than that of a standard DNA phosphite.[1]

Post-Synthesis Cleavage and Deprotection
Cleavage from Solid Support: After completion of the synthesis, the oligonucleotide is

cleaved from the solid support using concentrated ammonium hydroxide at room

temperature.

Deprotection: The same ammonium hydroxide treatment removes the protecting groups from

the phosphate backbone (cyanoethyl groups) and the nucleobases. The deprotection is

typically carried out by heating the ammonium hydroxide solution at 55°C for 8-16 hours.

Important Note: While standard deprotection protocols are generally applicable, it is

advisable to avoid the use of methylamine for deprotection if the oligonucleotide also

contains LNA-C(Bz) monomers, as this can lead to an N4-methyl modification.[1]

Purification of LNA-Containing Oligonucleotides
Crude LNA-containing oligonucleotides can be purified using standard methods employed for

DNA and RNA oligonucleotides.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a common

method for purifying oligonucleotides, especially when the 5'-DMTr group is left on after

synthesis (DMT-on purification). The hydrophobic DMTr group provides a strong retention

handle for separation.

Anion-Exchange High-Performance Liquid Chromatography (AEX-HPLC): This method

separates oligonucleotides based on the charge of their phosphate backbone and is effective

for purifying full-length products from shorter failure sequences. AEX-HPLC is particularly

well-suited for the purification of phosphorothioate and LNA-modified oligonucleotides.[3]
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Legend

DMTr-LNA-U-3'-CED-Phosphoramidite

Dimethoxytrityl Group

Locked Nucleic Acid - Uracil

Cyanoethyl Diisopropylamino
Phosphoramidite Group

Structure

Click to download full resolution via product page

Caption: Chemical structure of DMTr-LNA-U-3'-CED-Phosphoramidite.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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